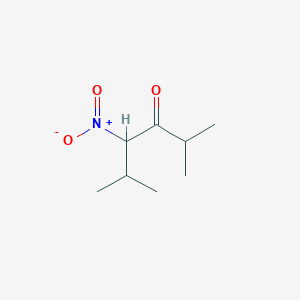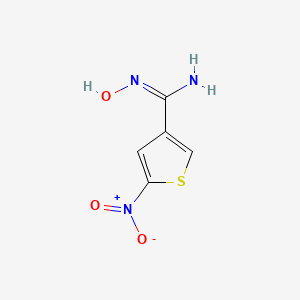
3-Thiophenecarboximidamide,N-hydroxy-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenecarboximidamide,N-hydroxy-5-nitro- is a chemical compound with the molecular formula C5H5N3O3S It is known for its unique structure, which includes a thiophene ring substituted with a carboximidamide group, a hydroxyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboximidamide,N-hydroxy-5-nitro- typically involves the nitration of thiophene derivatives followed by the introduction of the carboximidamide and hydroxyl groups. One common method involves the nitration of thiophene using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitrothiophene. This intermediate is then reacted with cyanamide under basic conditions to introduce the carboximidamide group. Finally, hydroxylation is achieved using hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of 3-Thiophenecarboximidamide,N-hydroxy-5-nitro- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboximidamide,N-hydroxy-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Thiophenecarboximidamide,N-hydroxy-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboximidamide,N-hydroxy-5-nitro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways. The nitro group plays a crucial role in this inhibitory effect by forming reactive intermediates that interact with the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- 3-Thiophenecarboximidamide,N-hydroxy-4-nitro-
- 3-Thiophenecarboximidamide,N-hydroxy-6-nitro-
- 2-Thiophenecarboximidamide,N-hydroxy-5-nitro-
Uniqueness
3-Thiophenecarboximidamide,N-hydroxy-5-nitro- is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity and potency in certain applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C5H5N3O3S |
|---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
N'-hydroxy-5-nitrothiophene-3-carboximidamide |
InChI |
InChI=1S/C5H5N3O3S/c6-5(7-9)3-1-4(8(10)11)12-2-3/h1-2,9H,(H2,6,7) |
InChI Key |
FYOIAZHRRXGKCR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(SC=C1/C(=N\O)/N)[N+](=O)[O-] |
Canonical SMILES |
C1=C(SC=C1C(=NO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
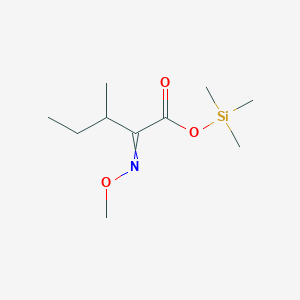
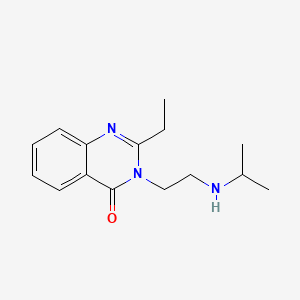
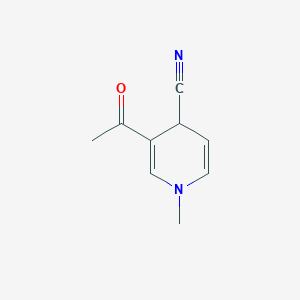
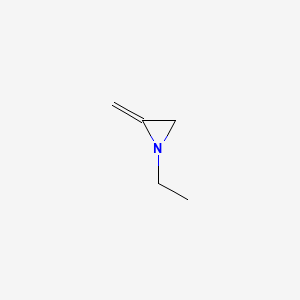
![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)
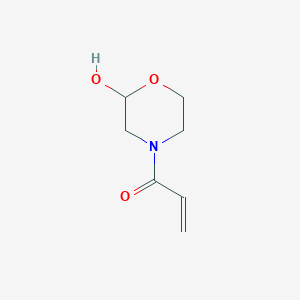
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)
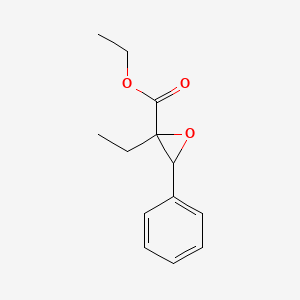

![Thymine,[methyl-3H]](/img/structure/B13805599.png)

